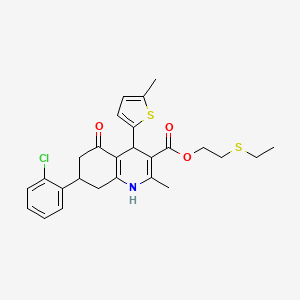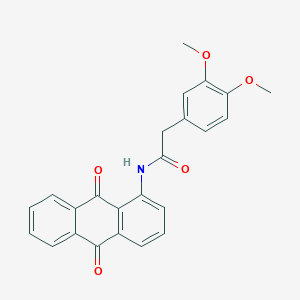
2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-氯苯基)-2-甲基-4-(5-甲基噻吩-2-基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸 2-(乙硫基)乙酯 是一种复杂的具有独特结构的有机化合物,它结合了多种官能团
准备方法
合成路线和反应条件
7-(2-氯苯基)-2-甲基-4-(5-甲基噻吩-2-基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸 2-(乙硫基)乙酯 的合成通常涉及多步有机反应。一种常见的方法包括在乙酸铵存在下,将 2-氯苯甲醛与乙酰乙酸乙酯缩合,生成中间体化合物。然后,在受控条件下,该中间体与 2-(乙硫基)乙胺和 5-甲基噻吩-2-羧酸反应,得到最终产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对产率和纯度进行优化,通常涉及自动化反应器和严格的质量控制措施,以确保一致性。
化学反应分析
反应类型
7-(2-氯苯基)-2-甲基-4-(5-甲基噻吩-2-基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸 2-(乙硫基)乙酯 可以发生多种化学反应,包括:
氧化: 乙硫基中的硫原子可以被氧化形成亚砜或砜。
还原: 喹啉环中的羰基可以被还原形成醇。
取代: 苯环中的氯原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 甲醇钠或叔丁醇钾等亲核试剂可用于取代反应。
主要生成物
氧化: 亚砜或砜。
还原: 醇衍生物。
取代: 各种取代苯衍生物。
科学研究应用
7-(2-氯苯基)-2-甲基-4-(5-甲基噻吩-2-基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸 2-(乙硫基)乙酯 在科学研究中有多种应用:
药物化学: 它被研究用作抗炎药、抗菌剂和抗癌剂的潜在药物。
生物学: 它用于与酶抑制和受体结合相关的研究。
工业: 它可用于合成更复杂分子的中间体。
作用机理
7-(2-氯苯基)-2-甲基-4-(5-甲基噻吩-2-基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸 2-(乙硫基)乙酯 的作用机理涉及它与特定分子靶标的相互作用。例如,它可能通过与活性位点结合来抑制某些酶,或与受体相互作用以调节生物途径。确切的途径和靶标可能因具体应用和使用环境而异。
作用机制
The mechanism of action of 2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to modulate biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
类似化合物
7-(2-氯苯基)-2-甲基-4-(5-甲基噻吩-2-基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸 2-(乙硫基)乙酯: 与其他喹啉衍生物和含噻吩化合物具有相似性。
独特性
结构独特性: 喹啉环与噻吩部分和乙硫基的结合使该化合物独一无二。
化学性质: 它能够发生各种化学反应及其潜在的生物活性,使其有别于其他类似化合物。
属性
分子式 |
C26H28ClNO3S2 |
|---|---|
分子量 |
502.1 g/mol |
IUPAC 名称 |
2-ethylsulfanylethyl 7-(2-chlorophenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H28ClNO3S2/c1-4-32-12-11-31-26(30)23-16(3)28-20-13-17(18-7-5-6-8-19(18)27)14-21(29)24(20)25(23)22-10-9-15(2)33-22/h5-10,17,25,28H,4,11-14H2,1-3H3 |
InChI 键 |
WUQRJCMDUKIEBZ-UHFFFAOYSA-N |
规范 SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(S3)C)C(=O)CC(C2)C4=CC=CC=C4Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-chlorophenyl)sulfonyl-6-imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11597835.png)

![2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11597848.png)
![2-benzyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B11597850.png)
![2-(phenoxymethyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11597855.png)
![N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]benzamide](/img/structure/B11597871.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide](/img/structure/B11597877.png)
![1-[(5-octyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B11597878.png)
![methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597884.png)
![1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone](/img/structure/B11597890.png)
![(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597892.png)
![5-Benzyl-6-(4-chlorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11597894.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597908.png)
![1-[(4-chlorophenyl)sulfonyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B11597925.png)
